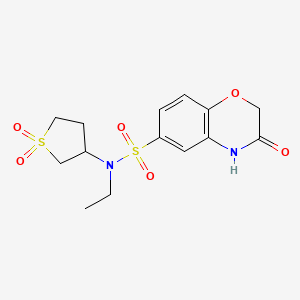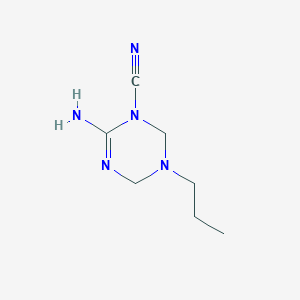![molecular formula C19H19ClN2O3S B14945651 1-[3-chloro-4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14945651.png)
1-[3-chloro-4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-chloro-4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a pyrrolidin-2-one ring, a chloro-substituted phenyl group, and a dihydroquinolin-1(2H)-ylsulfonyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dihydroquinoline Moiety: This step involves the cyclization of an appropriate aniline derivative with a suitable aldehyde under acidic conditions to form the dihydroquinoline ring.
Sulfonylation: The dihydroquinoline intermediate is then sulfonylated using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Formation of the Pyrrolidin-2-one Ring: The sulfonylated dihydroquinoline is then reacted with a chloro-substituted phenyl derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
化学反応の分析
Types of Reactions
1-[3-chloro-4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
科学的研究の応用
1-[3-chloro-4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Agrochemicals: Its structural features suggest potential use as a pesticide or herbicide, with studies indicating activity against certain phytopathogens.
Material Science: The compound’s stability and reactivity make it suitable for the development of advanced materials with specific properties.
作用機序
The mechanism of action of 1-[3-chloro-4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The sulfonyl group and the dihydroquinoline moiety play crucial roles in these interactions, contributing to the compound’s overall efficacy.
類似化合物との比較
Similar Compounds
3,4-dihydroisoquinolin-1(2H)-one derivatives: These compounds share the dihydroquinoline moiety and have been studied for their biological activities.
Sulfonylated aromatic compounds: These compounds contain sulfonyl groups attached to aromatic rings and are known for their diverse applications in medicinal and industrial chemistry.
Uniqueness
1-[3-chloro-4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one stands out due to its combination of a pyrrolidin-2-one ring, a chloro-substituted phenyl group, and a dihydroquinolin-1(2H)-ylsulfonyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C19H19ClN2O3S |
|---|---|
分子量 |
390.9 g/mol |
IUPAC名 |
1-[3-chloro-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H19ClN2O3S/c20-16-13-15(21-11-4-8-19(21)23)9-10-18(16)26(24,25)22-12-3-6-14-5-1-2-7-17(14)22/h1-2,5,7,9-10,13H,3-4,6,8,11-12H2 |
InChIキー |
MSZNYIYEICZQJS-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=C(C=C(C=C3)N4CCCC4=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


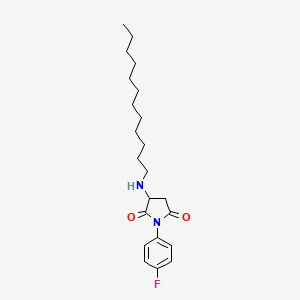
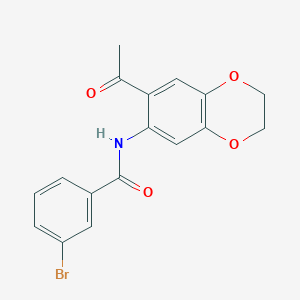
![N-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-3-oxo-5-phenylcyclohex-1-en-1-yl}alanine](/img/structure/B14945605.png)
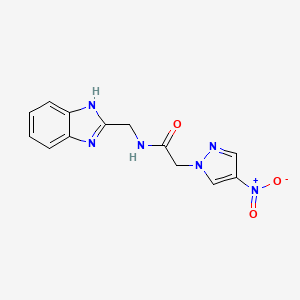
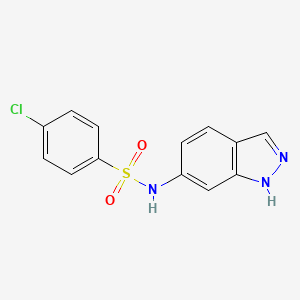
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14945620.png)
![9-methoxy-1,2,3-trimethyl-5,7-diphenyl-1H-pyrrolo[3,2-g]quinoline](/img/structure/B14945624.png)
![4-methyl-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzenesulfonamide](/img/structure/B14945627.png)
![N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylpentanehydrazide](/img/structure/B14945631.png)
![8,14-dithia-1,6,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-2(7),3,5,9,11(15),12-hexaen-16-one](/img/structure/B14945635.png)
![5-benzyl-1-(2,4-difluorophenyl)-1,4,5,7-tetrahydro[1,4]oxazocino[6,7-b]indol-6(3H)-one](/img/structure/B14945641.png)
![5-amino-4-ethyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B14945645.png)
